molecular formula C6H7BrN2OS B8489250 2-Bromo-5-(tetrahydro-furan-2-yl)-[1,3,4]thiadiazole

2-Bromo-5-(tetrahydro-furan-2-yl)-[1,3,4]thiadiazole

Cat. No.: B8489250
M. Wt: 235.10 g/mol
InChI Key: QZBPFIHCDADLCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(tetrahydro-furan-2-yl)-[1,3,4]thiadiazole is a useful research compound. Its molecular formula is C6H7BrN2OS and its molecular weight is 235.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H7BrN2OS

Molecular Weight

235.10 g/mol

IUPAC Name

2-bromo-5-(oxolan-2-yl)-1,3,4-thiadiazole

InChI

InChI=1S/C6H7BrN2OS/c7-6-9-8-5(11-6)4-2-1-3-10-4/h4H,1-3H2

InChI Key

QZBPFIHCDADLCD-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 5-(Tetrahydro-furan-2-yl)-[1,3,4]thiadiazol-2-ylamine (0.5 g, 2.9 mmol) was added 48% HBr (7 ml) and H2O (7 ml). The reaction mixture was cooled to 0° C. using an icebath. Cu(I)Br (0.42 g, 2.9 mmol) was added, followed by a the dropwise addition of solution of NaNO2 (0.48 g, 10 mmol) in H2O (18 ml). The reaction mixture was stirred for a further 10 mins at 0° C. then allowed to warm up to room temperature over a 35 min period. A solution of saturated bicarbonated was added to the reaction mixture until the pH=6, then extracted with EtOAc, dried (MgSO4), filtered and the solvent removed in vacuo to afford the product (0.5 g, 2.1 mmol). MS: [M+H]+235, 237.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cu(I)Br
Quantity
0.42 g
Type
reactant
Reaction Step Two
Name
Quantity
0.48 g
Type
reactant
Reaction Step Three
Name
Quantity
18 mL
Type
solvent
Reaction Step Three

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